molecular formula C14H20BrNO2 B13087247 tert-Butyl 3-(2-bromoethyl)benzylcarbamate

tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Cat. No.: B13087247
M. Wt: 314.22 g/mol
InChI Key: FOEGCHILPJMDRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a chemical compound of interest in organic and medicinal chemistry research. It features two key functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a benzyl group on the carbamate nitrogen, alongside a reactive bromoethyl side chain . This structure makes it a versatile intermediate for constructing more complex molecules. The bromoethyl group acts as a handle for further functionalization, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines and thiols to form new carbon-nitrogen and carbon-sulfur bonds . Concurrently, the Boc protecting group can be selectively removed under mild acidic conditions to reveal the free amine, enabling sequential synthetic strategies . This combination of features is particularly valuable in drug discovery for the synthesis of potential therapeutic agents. Researchers can utilize this compound to incorporate a specific substituted benzylamine structure into target molecules. Compounds with similar N-benzyloxycarbamate frameworks have been used to prepare hydroxamic acids, which are important chelators for metal ions like Fe(III) and are investigated for applications in cancer chemotherapy and as enzyme inhibitors . As with all chemicals of this nature, safe handling practices are essential. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[[3-(2-bromoethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17)

InChI Key

FOEGCHILPJMDRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCBr

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 3 2 Bromoethyl Benzylcarbamate

Retrosynthetic Dissection and Convergent/Linear Synthetic Strategies

Retrosynthetic Analysis:

A retrosynthetic dissection of tert-butyl 3-(2-bromoethyl)benzylcarbamate reveals several potential synthetic routes. The primary disconnection points are the carbamate (B1207046) and the C-C bond of the bromoethyl group.

Disconnection of the Carbamate: This leads to 3-(2-bromoethyl)benzylamine and di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This is a common and straightforward approach, relying on the well-established N-Boc protection of a primary amine.

Disconnection of the C-Br Bond: This suggests a precursor such as tert-butyl 3-(2-hydroxyethyl)benzylcarbamate, which can be subsequently brominated. This route may be advantageous if the corresponding amino alcohol is more accessible or if direct introduction of the bromoethyl group is problematic.

Disconnection of the Ethyl Group: This points to a 3-(aminomethyl)phenyl precursor that can be alkylated with a two-carbon electrophile, though this is a less common strategy for this specific target.

Convergent vs. Linear Synthesis:

Both convergent and linear synthetic strategies can be envisioned for the preparation of this compound.

StrategyDescriptionAdvantagesDisadvantages
Linear Step-by-step construction from a single starting material.Simpler to plan and execute for less complex molecules.Can result in longer reaction sequences and lower overall yields.
Convergent Independent synthesis of fragments followed by their assembly.More efficient for complex molecules, often leading to higher yields and shorter overall synthesis time.May require more complex planning and optimization of fragment coupling reactions.

De Novo Synthesis Approaches

Stereoselective and Regioselective Functionalization of the Benzylic Position

While the target molecule itself is achiral, the principles of stereoselective and regioselective functionalization are crucial when considering the synthesis of more complex derivatives or when starting from prochiral precursors.

Regioselective Functionalization: The meta-substitution pattern of the target molecule requires careful regiocontrol during synthesis. Directed ortho-metalation strategies are generally not applicable for achieving meta-substitution directly. Therefore, starting with a meta-substituted precursor is the most common approach. For instance, the functionalization of 3-methylbenzonitrile (B1361078) or 3-methylbenzoic acid allows for the introduction of the necessary functional groups at the desired positions.

Stereoselective Functionalization: If a chiral center were to be introduced at the benzylic position, various asymmetric methods could be employed. These include the asymmetric reduction of a corresponding ketone, the use of chiral auxiliaries, or transition-metal-catalyzed asymmetric C-H functionalization.

Optimization of Carbamate Formation Reactions

The formation of the tert-butoxycarbonyl (Boc) protected amine is a critical step in many synthetic routes to the target molecule. The reaction typically involves the treatment of the primary amine, 3-(2-bromoethyl)benzylamine, with di-tert-butyl dicarbonate (Boc₂O). Optimization of this reaction is key to achieving high yields and purity.

Several factors can be adjusted to optimize the Boc protection:

Base: A variety of bases can be used, including triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and 4-(dimethylamino)pyridine (DMAP). The choice of base can influence the reaction rate and minimize side reactions.

Solvent: Common solvents for Boc protection include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dioxane. The choice of solvent can affect the solubility of the starting materials and the reaction kinetics.

Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines.

Stoichiometry: Using a slight excess of Boc₂O can help to drive the reaction to completion.

BaseSolventTemperature (°C)Typical Yield (%)
TriethylamineDichloromethane25>95
Sodium BicarbonateDioxane/Water25~90
DMAP (catalytic)Acetonitrile25>98

Introduction and Functionalization of the Bromoethyl Moiety

The bromoethyl group can be introduced at various stages of the synthesis.

Starting with a Bromoethyl-Substituted Precursor: A common strategy is to begin with a commercially available or readily synthesized starting material that already contains the bromoethyl group, such as 3-(2-bromoethyl)toluene. This precursor can then be functionalized at the benzylic position.

Functionalization of a Precursor Alcohol: An alternative approach involves the synthesis of tert-butyl 3-(2-hydroxyethyl)benzylcarbamate, followed by bromination of the primary alcohol. This can be achieved using various brominating agents.

ReagentConditionsTypical Yield (%)
Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Dichloromethane, 0 °C to rt80-95
Phosphorus tribromide (PBr₃)Diethyl ether, 0 °C70-90
N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃)Dichloromethane, 0 °C to rt85-95

Synthesis via Precursor Transformation

Chemical Transformations of Related Benzylic Systems (e.g., hydroxymethyl, bromomethyl)

The target molecule can be synthesized from precursors where the benzylic position is already functionalized.

From a Hydroxymethyl Precursor: The synthesis can start from tert-butyl 3-(hydroxymethyl)benzylcarbamate. The benzylic alcohol can then be converted to the corresponding bromide using standard brominating agents like those listed in the table above. Subsequent elaboration of the side chain would be necessary in this route.

From a Bromomethyl Precursor: Starting with a precursor like tert-butyl 3-(bromomethyl)benzylcarbamate allows for the introduction of the ethyl group via a Grignard reaction or other carbon-carbon bond-forming reactions, followed by functional group manipulation to install the terminal bromide.

Modifications of Bromoethyl Carbamate Derivatives

The bromoethyl group within carbamate derivatives such as this compound serves as a versatile reactive handle for further molecular elaboration. This functional group is amenable to a variety of chemical transformations, primarily through nucleophilic substitution and elimination reactions, allowing for the synthesis of a diverse library of related compounds.

The primary reactivity of the bromoethyl moiety is centered on nucleophilic substitution, where the bromine atom acts as a good leaving group. This allows for the introduction of various functional groups by reaction with appropriate nucleophiles. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, a precursor for amines or for use in click chemistry. Similarly, alkoxides and thiolates can be employed to form the corresponding ethers and thioethers.

These modifications are crucial in pharmaceutical and materials chemistry for structure-activity relationship (SAR) studies and for linking the core structure to other molecules or surfaces. The choice of reaction conditions, such as solvent and temperature, can significantly influence the outcome, either favoring substitution or promoting elimination reactions to yield a vinyl group.

Reactant/NucleophileResulting Functional GroupPotential Application
Sodium Azide (NaN₃)Azidoethyl (-CH₂CH₂N₃)Precursor for amines, triazole synthesis (Click Chemistry)
Sodium Cyanide (NaCN)Cyanoethyl (-CH₂CH₂CN)Chain extension, precursor for carboxylic acids or amines
Alkoxides (RO⁻)Alkoxyethyl (-CH₂CH₂OR)Modulation of solubility and electronic properties
Thiolates (RS⁻)Alkylthioethyl (-CH₂CH₂SR)Introduction of sulfur-containing moieties
Secondary Amines (R₂NH)Dialkylaminoethyl (-CH₂CH₂NR₂)Synthesis of pharmacologically active derivatives

Catalyst-Assisted Synthetic Routes

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes leading to this compound and its precursors. Various catalysts can be employed at different stages of the synthesis, from the formation of the benzylamine (B48309) backbone to the introduction of the tert-butoxycarbonyl (Boc) protecting group.

For the formation of the carbamate moiety itself, alternatives to traditional stoichiometric reagents are being explored. For example, zinc(II) triflate has been used to catalyze the Curtius rearrangement of acyl azides, which are trapped in situ to form tert-butyl carbamates. organic-chemistry.org This method can be advantageous as it proceeds under mild conditions. Another approach involves the use of nickel boride as a catalyst for the reduction of nitriles, which can provide a pathway to the precursor amine that is subsequently protected. organic-chemistry.org

In related syntheses, solid-supported catalysts have been developed for the production of N-substituted carbamates. For instance, a TiO₂–Cr₂O₃/SiO₂ catalyst has been shown to be effective for the synthesis of carbamates from amines, urea, and alcohols. rsc.org Similarly, La₂O₃/SiO₂ has been used to catalyze the reaction between ureas and organic carbonates. tandfonline.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, are also valuable, particularly in alkylation reactions involving carbamate intermediates, facilitating reactions between immiscible phases under mild conditions. google.com

CatalystReaction TypeRelevance to Synthesis
Zinc(II) triflateCurtius RearrangementFormation of tert-butyl carbamates from carboxylic acids. organic-chemistry.org
Nickel BorideNitrile ReductionSynthesis of precursor amines for Boc-protection. organic-chemistry.org
La₂O₃/SiO₂MetathesisSynthesis of carbamates from ureas and organic carbonates. tandfonline.com
Tetrabutylammonium bromide (TBAB)Phase Transfer CatalysisFacilitates alkylation reactions on carbamate derivatives. google.com
Cobalt(II) acetylacetonateFriedel–Crafts AcylationCatalyzes C-C bond formation on aromatic rings. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Pathways

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is essential for minimizing environmental impact. This involves a focus on developing pathways that are more efficient, produce less waste, and utilize safer materials.

A significant portion of chemical waste originates from the use of organic solvents. Therefore, developing synthetic methods that operate under solvent-free or low-solvent conditions is a key goal of green chemistry. For carbamate synthesis, reactions have been developed that proceed without any additional solvent, relying on the reactants themselves to form the reaction medium. tandfonline.com This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product purification. In cases where a solvent is necessary, the use of greener alternatives such as water, supercritical fluids, or ionic liquids is preferred over conventional volatile organic compounds (VOCs). For example, demethylation reactions related to amine synthesis have been shown to proceed efficiently under solvent-free conditions. organic-chemistry.org

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Traditional synthetic routes often have low atom economy, generating significant amounts of byproducts that must be treated as waste.

For the synthesis of this compound, a common method involves the reaction of 3-(2-bromoethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O). While effective, this reaction generates tert-butanol (B103910) and carbon dioxide as byproducts, thus lowering the atom economy.

Atom Economy Calculation for a Conventional Route:

Reactants: 3-(2-bromoethyl)benzylamine (C₉H₁₂BrN) + Di-tert-butyl dicarbonate (C₁₀H₁₈O₅)

Product: this compound (C₁₄H₂₀BrNO₂)

Byproducts: tert-Butanol (C₄H₁₀O) + Carbon Dioxide (CO₂)

Synthetic StrategyKey FeaturesAtom Economy Consideration
Amine + Di-tert-butyl dicarbonateCommon, effective for Boc-protectionLower; produces tert-butanol and CO₂ byproducts.
Amine + CO₂ + Alkyl HalideUtilizes renewable C1 source (CO₂)Potentially higher, but produces salt waste. organic-chemistry.orgpsu.edu
Urea + Organic CarbonateMetathesis reaction, avoids phosgene (B1210022) derivativesCan achieve 100% atom economy. tandfonline.com
Addition/Rearrangement ReactionsTheoretically ideal green reactionsMaximizes incorporation of starting materials into the product. acs.org

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Bromoethyl Functionality

The 2-bromoethyl group attached to the benzyl (B1604629) ring is the primary site for reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by various reagents.

Nucleophilic Substitution Reactions (SN1, SN2, SNi) with Diverse Nucleophiles

The primary carbon bearing the bromine atom is sterically unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions. The reaction proceeds via a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functionalities.

The electrophilic nature of the carbon atom attached to the bromine facilitates these substitutions. For instance, primary and secondary amines react readily to form the corresponding substituted ethylamine (B1201723) derivatives. Similarly, thiolates can be used to introduce sulfur-containing moieties, and alkoxides can form ether linkages.

Table 1: Examples of SN2 Reactions with tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Nucleophile (Nu:⁻)Reagent ExampleProduct Structure
AmineR₂NHtert-Butyl 3-(2-(dialkylamino)ethyl)benzylcarbamate
ThiolateRSNatert-Butyl 3-(2-(alkylthio)ethyl)benzylcarbamate
AlkoxideRONatert-Butyl 3-(2-(alkoxy)ethyl)benzylcarbamate
CyanideNaCNtert-Butyl 3-(3-cyanopropyl)benzylcarbamate
Azide (B81097)NaN₃tert-Butyl 3-(2-azidoethyl)benzylcarbamate

While the SN2 pathway is dominant, under conditions that could favor carbocation formation (e.g., polar protic solvents, non-nucleophilic bases), unimolecular substitution (SN1) reactions are a theoretical possibility, though less common for primary alkyl halides. Internal nucleophilic substitution (SNi) is not a typical pathway for this type of substrate.

Elimination Reactions and Formation of Unsaturated Systems

In the presence of a strong, sterically hindered base, the bromoethyl group can undergo an E2 (bimolecular elimination) reaction to form an alkene. pressbooks.pubbits-pilani.ac.in This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), and the simultaneous departure of the bromide ion, resulting in the formation of a double bond. youtube.com

The use of a bulky base, such as potassium tert-butoxide (t-BuOK), favors the formation of the less substituted alkene (Hofmann product), though in this specific case, only one alkene product, tert-butyl 3-vinylbenzylcarbamate, can be formed. libretexts.orgwolfram.com The choice of base and reaction conditions is crucial in directing the reaction towards either substitution or elimination. pressbooks.pub For example, strong, non-bulky bases like sodium hydroxide (B78521) or sodium ethoxide can lead to a mixture of substitution and elimination products. pressbooks.pub

Table 2: Elimination Reaction of this compound

BaseProductPredominant Pathway
Potassium tert-butoxide (t-BuOK)tert-Butyl 3-vinylbenzylcarbamateE2 Elimination libretexts.org
Sodium Ethoxide (NaOEt)Mixture of substitution and elimination productsSN2 / E2 Competition

Radical Reactions and Reductive Transformations

The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. wikipedia.org This intermediate can participate in various radical chain reactions. youtube.comlibretexts.org For instance, in the presence of a radical initiator and a hydrogen atom donor like tris(trimethylsilyl)silane, the bromoethyl group can be reduced to an ethyl group. organic-chemistry.org

Reductive dehalogenation is a common transformation for alkyl bromides. wikipedia.org This can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This method effectively replaces the bromine atom with a hydrogen atom, yielding tert-butyl 3-ethylbenzylcarbamate. organic-chemistry.org Other reducing agents, such as those involving tin or silicon hydrides, can also be employed for this transformation. organic-chemistry.org

Chemical Behavior of the Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. jk-sci.com

Selective Deprotection Strategies and Amine Regeneration

The most common method for the removal of the Boc group is treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is frequently used for this purpose. jk-sci.com The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, regenerating the primary amine. jk-sci.comacsgcipr.org Aqueous solutions of strong mineral acids like hydrochloric acid (HCl) are also effective. fishersci.co.uk

The mild conditions required for Boc deprotection make it an orthogonal protecting group strategy, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., Fmoc or Cbz groups). researchgate.net

Table 3: Common Reagents for Boc Deprotection

ReagentSolventTypical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 2-12h fishersci.co.uk
Hydrochloric Acid (HCl)Water / Organic SolventRoom Temperature, 2h fishersci.co.uk
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature, overnight jk-sci.comfishersci.co.uk
Nitric Acid (HNO₃)Dichloromethane (DCM)-

Modification and Derivatization of the Carbamate Moiety

While the primary role of the Boc group is protection, the carbamate moiety itself can undergo certain transformations. For example, under specific conditions, it is possible to convert tert-butyl carbamates directly into amides without isolating the intermediate amine. organic-chemistry.org This can be achieved using acyl halide-methanol mixtures, which facilitate the one-pot transformation. organic-chemistry.org

Furthermore, derivatization of carbamates can be performed for analytical purposes, for instance, by reacting them with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to create derivatives that are more amenable to analysis by gas chromatography. researchgate.netnih.gov N-alkylation of the carbamate nitrogen is also possible, though it generally requires strong bases and alkylating agents and is less common than reactions at the bromoethyl terminus. researchgate.net

Reactivity of the Aromatic Ring and Benzylic Position

The reactivity of this compound is largely defined by the electronic and steric properties of its two substituents on the benzene (B151609) ring: the tert-butoxycarbonylaminomethyl (-CH2NHBoc) group and the 2-bromoethyl (-CH2CH2Br) group. These groups, positioned meta to each other, influence the reactivity of the aromatic nucleus and the benzylic carbon.

Electrophilic Aromatic Substitution Reactivity Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents. Both the -CH2NHBoc and -CH2CH2Br groups are classified as alkyl-type substituents. Such groups are known to be activating and ortho-, para-directing. libretexts.orgpressbooks.pubsavemyexams.com They increase the electron density of the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgstackexchange.com

The directing effects of the two groups are as follows:

The tert-butoxycarbonylaminomethyl group at C1: Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The 2-bromoethyl group at C3: Directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

Since both groups direct substitution to the same positions, their influence is reinforcing. The resulting regioselectivity for a potential electrophilic attack is a combination of these effects, with steric hindrance also playing a crucial role.

The potential sites for substitution are:

Position 2: Ortho to both substituents. This position is significantly sterically hindered, making it a less likely site for substitution.

Position 4: Para to the -CH2NHBoc group and ortho to the -CH2CH2Br group. This position is electronically activated by both groups.

Position 6: Para to the -CH2CH2Br group and ortho to the -CH2NHBoc group. This position is also electronically activated.

Position 5: Meta to both substituents, making it the most electronically disfavored position for substitution.

Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to yield a mixture of products substituted at the C4 and C6 positions. The precise ratio would depend on the specific reaction conditions and the size of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position on RingRelation to -CH2NHBoc (C1)Relation to -CH2CH2Br (C3)Predicted ReactivityControlling Factors
2orthoorthoLowHigh steric hindrance
4paraorthoHighStrong electronic activation
5metametaVery LowElectronic deactivation
6orthoparaHighStrong electronic activation

Metal-Catalyzed Cross-Coupling Reactions

The 2-bromoethyl group provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. The C(sp³)–Br bond can undergo oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel complexes, initiating the catalytic cycle. nih.gov

Common cross-coupling reactions applicable to this substrate include:

Negishi Coupling: Reaction with organozinc reagents. This method is particularly effective for coupling C(sp³)-halides with various organometallic partners. nih.gov

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. While more common for C(sp²) halides, conditions have been developed for the coupling of primary alkyl bromides.

Kumada Coupling: Reaction with Grignard reagents (organomagnesium halides).

The general mechanism for these reactions involves three key steps:

Oxidative Addition: The alkyl bromide (R-Br) reacts with the metal catalyst (e.g., Pd(0)), inserting the metal into the C-Br bond to form an organometallic intermediate (R-Pd(II)-Br).

Transmetalation: The organometallic coupling partner (e.g., R'-ZnCl or R'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. rhhz.net

A potential side reaction in couplings involving C(sp³) electrophiles is β-hydride elimination from the organopalladium intermediate, which can lead to the formation of an alkene byproduct. However, with primary bromides like the one in this compound, cross-coupling is generally efficient.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical CatalystExpected Product Type
Negishi CouplingOrganozinc (R'-ZnX)Pd(0) or Ni(0) complexesAr-CH2CH2-R'
Suzuki-Miyaura CouplingOrganoboron (R'-B(OR)2)Pd(0) complexes with specific ligandsAr-CH2CH2-R' (R' = aryl, vinyl)
Kumada CouplingGrignard (R'-MgX)Pd(0) or Ni(0) complexesAr-CH2CH2-R'
Sonogashira CouplingTerminal Alkyne (R'-C≡CH)Pd(0)/Cu(I) complexesAr-CH2CH2-C≡C-R'

Mechanistic Investigations of Tert Butyl 3 2 Bromoethyl Benzylcarbamate Transformations

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Currently, there are no published kinetic or spectroscopic studies that specifically detail the reaction mechanisms of tert-butyl 3-(2-bromoethyl)benzylcarbamate. Such studies would be essential to experimentally determine the rate laws and observe the formation and decay of species involved in its transformations, such as nucleophilic substitution or elimination reactions. Without experimental data, any proposed mechanism remains hypothetical.

Identification of Transition States and Intermediates

The identification of transition states and intermediates for reactions involving this compound has not been reported in the scientific literature. Characterization of these transient species, typically achieved through advanced spectroscopic techniques (e.g., time-resolved spectroscopy) or trapping experiments, is crucial for a complete understanding of the reaction pathway. For instance, in a potential nucleophilic substitution reaction, the structure of the transition state would determine whether the mechanism is SN1 or SN2, but this has not been experimentally verified for this specific compound.

Computational Chemistry and Molecular Modeling for Mechanistic Insight

There is a lack of computational chemistry and molecular modeling studies focused on this compound in the available literature. Such studies, often employing methods like Density Functional Theory (DFT), are powerful tools for calculating the energies of reactants, products, transition states, and intermediates. This information provides theoretical insight into the feasibility of different reaction pathways and can complement experimental findings. The absence of these computational models for the specified molecule means that its reaction energetics and conformational preferences remain unexplored from a theoretical standpoint.

Solvent Effects and Catalytic Influence on Reaction Pathways

Specific research detailing the influence of different solvents or catalysts on the reaction pathways of this compound is not available. The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing charged intermediates and transition states. Similarly, the introduction of a catalyst could open up new, lower-energy reaction pathways. However, without dedicated studies on this particular carbamate (B1207046), any discussion of these effects would be speculative and not based on empirical evidence for the meta-isomer.

Applications in Advanced Organic Synthesis and Derivatization

Construction of Complex Molecular Architectures

The strategic positioning of the reactive bromoethyl group and the protected amine on the benzyl (B1604629) scaffold suggests its potential utility in constructing intricate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

In theory, tert-Butyl 3-(2-bromoethyl)benzylcarbamate could serve as a precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization, following the deprotection of the Boc group, could lead to the formation of tetrahydroisoquinoline derivatives. Alternatively, intermolecular reactions with dinucleophiles could pave the way for the construction of larger heterocyclic systems. However, specific examples of such transformations using the 3-substituted isomer are not readily found in the literature.

Development of Macrocyclic and Polycyclic Systems

The bromoethyl group provides a handle for tethering the molecule to other fragments, a key step in the synthesis of macrocycles. A plausible synthetic strategy would involve the reaction of the bromoethyl moiety with a nucleophile at one end of a long chain, followed by deprotection of the Boc group and subsequent intramolecular reaction of the resulting amine with an electrophilic site at the other end of the chain. This would result in the formation of a macrocyclic structure containing a benzylamine (B48309) substructure. Despite this potential, documented instances of its use in macrocyclization are not available.

Utility in Natural Product Total Synthesis

While many complex natural products contain nitrogen heterocycles and macrocyclic lactams, the specific incorporation of the this compound fragment into a natural product total synthesis has not been reported in the reviewed literature. Its potential as a key intermediate in the retrosynthetic analysis of complex targets remains theoretical at this point.

Design and Synthesis of Functionalized Derivatives

The functional handles present in this compound make it an attractive starting material for the synthesis of a variety of functionalized derivatives.

Development of Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological systems. The bromoethyl group of this compound could be functionalized with reporter groups such as fluorophores or affinity tags. Subsequent deprotection of the amine would allow for the attachment of this functionalized fragment to a molecule of interest, thereby creating a chemical probe. However, there are no specific reports of this compound being used for such purposes.

Precursors for Polymer Synthesis and Material Science Applications (focusing on chemical role)

In the field of polymer chemistry, bifunctional monomers are crucial for the synthesis of various polymers. The bromoethyl group could potentially participate in polymerization reactions, for example, through nucleophilic substitution with a growing polymer chain. The protected amine, after deprotection, could serve as a site for further polymer modification or cross-linking. The aromatic ring also offers a rigid component for creating structured materials. As with other applications, concrete examples in polymer and material science are not documented.

Role in Divergent Synthetic Strategies and Combinatorial Libraries

Divergent synthesis is a powerful strategy that enables the generation of a multitude of structurally distinct compounds from a common intermediate. This compound is an exemplary starting material for such strategies. The bromoethyl group can be reacted with a wide range of nucleophiles to introduce initial diversity, after which the Boc-protected amine can be deprotected and further functionalized, leading to a vast library of compounds.

This approach is particularly valuable in the construction of combinatorial libraries for high-throughput screening in drug discovery. By systematically reacting the parent molecule with different sets of reagents in a parallel or split-and-pool fashion, large collections of related but structurally distinct molecules can be rapidly synthesized. For instance, the bromoethyl moiety can be displaced by various amines, thiols, or alkoxides, while the deprotected benzylamine can be acylated, alkylated, or used in reductive amination reactions.

Table 1: Exemplary Divergent Synthesis from this compound

Step 1: Nucleophilic Substitution Nucleophile Intermediate Product Step 2: Deprotection & Acylation Acylating Agent Final Product Library
Reaction A Morpholine tert-Butyl 3-(2-morpholinoethyl)benzylcarbamate Reaction 1 Acetyl Chloride N-(3-(2-morpholinoethyl)benzyl)acetamide
Reaction B Sodium thiophenoxide tert-Butyl 3-(2-(phenylthio)ethyl)benzylcarbamate Reaction 2 Benzoyl Chloride N-(3-(2-(phenylthio)ethyl)benzyl)benzamide

This table presents a hypothetical reaction scheme based on the known reactivity of similar compounds.

The utility of such libraries is significant in identifying lead compounds for therapeutic targets. The structural diversity generated from a single, versatile starting material like this compound accelerates the early stages of drug development.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid and efficient synthesis of chemical libraries has led to the increasing adoption of flow chemistry and automated synthesis platforms. This compound is well-suited for integration into these modern synthetic workflows. Its chemical stability and the distinct reactivity of its functional groups allow for precise control over reaction parameters in a continuous flow setting.

In a typical flow chemistry setup, a solution of this compound can be passed through a reactor coil where it is mixed with a stream of a nucleophile at a controlled temperature and pressure. The resulting product stream can then be directed to a subsequent reactor for the deprotection of the Boc group and further functionalization. This continuous process offers several advantages over traditional batch synthesis, including improved reaction efficiency, enhanced safety, and the potential for straightforward scalability. nih.govrsc.org

Automated synthesis platforms can leverage this compound to perform a large number of reactions in parallel, significantly accelerating the generation of compound libraries. By programming the robotic system to dispense different nucleophiles and acylating or alkylating agents into an array of reactors, a diverse library of compounds based on the this compound scaffold can be synthesized with minimal manual intervention. vapourtec.com

Table 2: Representative Parameters for a Flow Chemistry Process

Parameter Value
Reactant A Concentration 0.1 M (this compound in THF)
Reactant B Concentration 0.12 M (Nucleophile in THF)
Flow Rate 0.5 mL/min
Reactor Volume 10 mL
Residence Time 20 min
Temperature 60 °C

This table provides illustrative parameters for a hypothetical flow chemistry process involving this compound, based on general principles of flow synthesis.

The integration of versatile building blocks like this compound into automated and continuous flow synthesis platforms represents a significant step forward in the efficient exploration of chemical space for the discovery of new molecules with desired properties.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For tert-Butyl 3-(2-bromoethyl)benzylcarbamate, HRMS would be used to verify its molecular formula, C₁₄H₂₀BrNO₂.

The calculated exact mass of the neutral molecule is 314.0728 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The instrument would detect these ions, and their measured mass-to-charge (m/z) ratio would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated value.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the mass spectrum will exhibit two major peaks for each molecular ion, separated by approximately 2 Da, with nearly equal intensity. This characteristic [M]⁺ and [M+2]⁺ pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data
ParameterExpected Value
Molecular FormulaC₁₄H₂₀BrNO₂
Calculated Exact Mass (Monoisotopic)314.0728 u
Expected Ion (ESI+)[M+H]⁺, [M+Na]⁺
Isotopic PatternCharacteristic 1:1 ratio for [M]⁺ and [M+2]⁺ peaks due to ⁷⁹Br/⁸¹Br

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous structural assignment. The following is a predictive analysis of the expected NMR data.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The tert-butyl group would appear as a sharp singlet integrating to nine protons around δ 1.45 ppm. The bromoethyl group protons would present as two triplets around δ 3.15 ppm (-CH₂-Ar) and δ 3.60 ppm (-CH₂-Br), each integrating to two protons. The benzylic protons (-CH₂-NH) would likely appear as a doublet around δ 4.25 ppm, coupled to the N-H proton. The carbamate (B1207046) N-H proton itself would be a broad singlet or triplet around δ 5.0 ppm. The four aromatic protons of the 1,3-disubstituted ring would appear in the δ 7.1-7.3 ppm region with complex splitting patterns (e.g., a singlet, a triplet, and two doublets).

¹³C NMR: The carbon NMR spectrum would show signals for all 11 unique carbon atoms in the molecule. Key predicted shifts include the carbonyl carbon around δ 156 ppm, the aromatic carbons between δ 126-141 ppm, the quaternary carbon of the Boc group around δ 80 ppm, the benzylic carbon near δ 45 ppm, the two ethyl carbons around δ 38 and δ 32 ppm, and the tert-butyl methyl carbons near δ 28 ppm.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. The most informative correlation would be between the two methylene (B1212753) groups of the bromoethyl moiety (-CH₂-CH₂-Br), confirming their connectivity. Couplings between the benzylic CH₂ and the N-H proton, as well as couplings among the aromatic protons, would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., tert-butyl, benzylic, ethyl) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. Key expected correlations would include:

From the benzylic protons (δ ~4.25 ppm) to the carbamate carbonyl carbon (δ ~156 ppm) and to several aromatic carbons.

From the protons of the ethyl group's aryl-adjacent methylene (δ ~3.15 ppm) to the ipso- and ortho-aromatic carbons.

From the tert-butyl protons (δ ~1.45 ppm) to the quaternary carbon (δ ~80 ppm) and the carbonyl carbon (δ ~156 ppm) of the Boc group.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃)
AssignmentPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key 2D Correlations
-C(CH₃)₃1.45 (s, 9H)28.4HMBC to -C(CH₃)₃ and C=O
Ar-CH₂-CH₂-Br3.15 (t, 2H)38.5COSY to -CH₂-Br; HSQC to C at 38.5
-CH₂-Br3.60 (t, 2H)32.0COSY to Ar-CH₂-; HSQC to C at 32.0
Ar-CH₂-NH4.25 (d, 2H)45.0HMBC to C=O and aromatic carbons
-NH-5.0 (br t, 1H)-COSY to Ar-CH₂-
Ar-H7.1-7.3 (m, 4H)126.0 - 130.0HSQC to corresponding aromatic carbons
Ar-C (quaternary)-139.0, 141.0HMBC from benzylic and ethyl protons
-C(CH₃)₃-80.0HMBC from -C(CH₃)₃ protons
-C=O-156.0HMBC from -NH and -CH₂-NH protons

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FTIR spectrum is expected to be dominated by a strong, sharp absorption band for the carbamate carbonyl (C=O) stretch, typically found in the 1700-1680 cm⁻¹ region. rsc.org Another key feature would be the N-H stretch of the carbamate, appearing as a moderate band around 3350 cm⁻¹. rsc.org Aliphatic C-H stretching from the tert-butyl, ethyl, and benzylic groups would be observed between 3000-2850 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-O single bond stretches of the carbamate group would be visible in the 1300-1000 cm⁻¹ region. rsc.org The C-Br stretch is expected to appear as a weak to moderate band in the far infrared region, typically between 700-500 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring (around 1600 cm⁻¹) and could also provide a clear signal for the C-Br bond.

Table 3: Predicted Vibrational Spectroscopy Data
Vibrational ModeExpected Frequency (cm⁻¹)Technique
N-H Stretch (carbamate)~3350FTIR
Aromatic C-H Stretch3100-3000FTIR, Raman
Aliphatic C-H Stretch3000-2850FTIR, Raman
C=O Stretch (carbamate)1700-1680FTIR (Strong)
Aromatic C=C Stretch1600-1450FTIR, Raman
C-O Stretch (carbamate)1300-1000FTIR
C-Br Stretch700-500FTIR, Raman

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography provides the most definitive structural information by determining the precise spatial coordinates of atoms in a single crystal. This analysis reveals exact bond lengths, bond angles, and the conformation of the molecule in the solid state. It would confirm the meta substitution pattern on the benzene (B151609) ring and show the preferred orientation of the flexible bromoethyl and benzylcarbamate side chains.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported to date. Should a suitable single crystal be grown, this technique would provide the ultimate confirmation of its structure.

Future Directions and Emerging Research Frontiers

Exploration of Undiscovered Reactivity Pathways and Transformations

While the bromoethyl moiety is primarily utilized for classical nucleophilic substitution reactions, future research is poised to explore more novel and intricate reactivity pathways. The interplay between the carbamate (B1207046) and the alkyl halide offers fertile ground for discovering new transformations.

Key areas for future investigation include:

Intramolecular Cyclization Reactions: Under specific catalytic or basic conditions, the protected amine could be deprotected in-situ, followed by an intramolecular cyclization to form nitrogen-containing heterocyclic structures, such as tetrahydroisoquinolines. Exploring conditions that favor specific ring sizes and stereochemical outcomes is a significant frontier.

Radical-Mediated Reactions: The carbon-bromine bond could be homolytically cleaved using photoredox catalysis or radical initiators. This would generate a carbon-centered radical, enabling a host of transformations not accessible through traditional ionic pathways, including Giese additions and radical-polar crossover reactions.

Organometallic Intermediate Formation: Conversion of the bromoethyl group into an organometallic species (e.g., organozinc or Grignard reagent) could unlock new C-C bond-forming capabilities. Research into stabilizing these intermediates in the presence of the carbamate group is an area of active interest.

Table 1: Potential Novel Transformations for tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Transformation TypeReagents/ConditionsPotential Product ClassResearch Goal
Reductive Heck-type CyclizationPalladium catalyst, Reducing agentDihydroisoindole derivativesDevelop atom-economical cyclization methods.
Photoredox-mediated C-N CouplingPhotocatalyst (e.g., Ir, Ru), AmineDiamine derivativesAccess complex amines under mild, light-driven conditions.
Transition-Metal InsertionNi(0) or Pd(0) complexOrganometallic reagentsCreate novel building blocks for cross-coupling reactions.
Dehydrobromination/AdditionStrong, non-nucleophilic baseStyrenyl carbamate derivativesSynthesize polymerizable monomers and functionalized alkenes.

Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The derivatization of this compound largely relies on well-established stoichiometric reactions. A major future direction is the development of advanced catalytic systems to enhance efficiency, selectivity, and sustainability.

Emerging research frontiers in this area include:

Earth-Abundant Metal Catalysis: While palladium-catalyzed cross-coupling reactions are feasible, a shift towards catalysts based on more sustainable metals like iron, copper, and nickel is anticipated. mdpi.com These catalysts could mediate a wide range of C-C, C-N, and C-O bond-forming reactions at the bromoethyl site, reducing cost and environmental impact.

Photoredox and Dual Catalysis: The application of visible-light photoredox catalysis could enable the activation of the C-Br bond under exceptionally mild conditions. Combining photoredox catalysis with another catalytic cycle (e.g., nickel or copper catalysis) could unlock previously inaccessible cross-coupling reactions.

Asymmetric Catalysis: For reactions that create a new chiral center, the development of chiral catalytic systems is a significant goal. This would allow for the enantioselective synthesis of complex molecules, which is of high importance in medicinal chemistry.

Table 2: Comparison of Existing and Future Catalytic Approaches

Catalytic SystemMetal CenterTypical ReactionsAdvantages of Future Systems
Existing Palladium (Pd)Suzuki, Heck, Buchwald-Hartwig couplingHigh reactivity, well-understood mechanisms.
Emerging Copper (Cu)Ullmann coupling, C-N/C-O couplingLower cost, different reactivity profile.
Emerging Nickel (Ni)Cross-electrophile coupling, Reductive couplingUnique redox properties, can couple sp3 centers.
Emerging Iron (Fe)C-H activation, Cross-couplingHighly abundant, low toxicity, environmentally benign.
Emerging Iridium (Ir) / Ruthenium (Ru)Photoredox-mediated reactionsMild reaction conditions, high functional group tolerance.

Application in Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound—namely the hydrogen-bond-donating N-H group, the aromatic ring capable of π-π stacking, and a reactive handle for polymerization—make it an intriguing candidate for supramolecular chemistry and materials science.

Future research could focus on:

Monomer Synthesis for Functional Polymers: Derivatization of the bromoethyl group could yield novel monomers. For example, conversion to an acrylate (B77674) or styrenic derivative would allow for its incorporation into polymers, introducing the protected amine functionality as a pendant group for post-polymerization modification.

Organogelators and Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the molecule, researchers could explore its potential to form self-assembled structures like organogels or liquid crystals. The carbamate moiety can facilitate the necessary intermolecular hydrogen bonding to drive such assembly.

Building Blocks for Covalent Organic Frameworks (COFs): After suitable modification to introduce additional reactive sites (e.g., conversion of the bromoethyl group to an amine or boronic acid), the molecule could serve as a building block for creating porous, crystalline COFs with potential applications in gas storage and catalysis.

Interdisciplinary Research with Emerging Chemical Technologies

The fusion of synthetic chemistry with other technologies presents a significant frontier for leveraging the potential of this compound.

Promising interdisciplinary avenues include:

Chemical Biology and Probe Development: The bromoethyl group can act as a covalent warhead to irreversibly bind to nucleophilic residues (like cysteine) in proteins. This opens the door to designing chemical probes for activity-based protein profiling or for mapping protein-protein interactions.

Flow Chemistry and Automated Synthesis: The compound's status as a stable, reactive intermediate makes it an ideal substrate for continuous flow synthesis. Developing flow protocols for its derivatization would enable rapid library synthesis and process optimization, accelerating drug discovery and materials development.

Materials Science and Surface Functionalization: The reactive bromoethyl handle can be used to covalently attach the molecule to surfaces (e.g., silica, gold nanoparticles, or polymer films). This could be used to modify surface properties, such as hydrophobicity, or to introduce protected amine sites for further chemical elaboration.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-(2-bromoethyl)benzylcarbamate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For bromoethyl-containing analogs, introducing the bromine moiety via alkylation or halogenation steps is critical. Reaction optimization should focus on:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in SN2 reactions .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve halogenation efficiency .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromoethyl group introduction .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements require iterative adjustment of stoichiometry and reaction time.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming structural integrity. Key signals include:
  • tert-butyl protons: δ ~1.3–1.5 ppm (singlet).
  • Bromoethyl protons: δ ~3.4–3.6 ppm (CH2Br) and δ ~2.8–3.0 ppm (adjacent CH2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~340–350 for C14H18BrNO2).
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use acetonitrile/water gradients for separation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromoethyl group acts as a leaving group in SN2 reactions. Mechanistic studies should:
  • Kinetic Analysis : Compare reaction rates with non-halogenated analogs to quantify activation energy differences.
  • Stereochemical Tracking : Use chiral HPLC or optical rotation to monitor retention/inversion of configuration .
  • Competitive Reactions : Test reactivity with nucleophiles (e.g., amines, thiols) to identify regioselectivity trends .

Q. How can contradictions in reported physical properties (e.g., solubility) be resolved?

  • Methodological Answer : Discrepancies arise from varying experimental conditions. To standardize
  • Solubility Studies : Use dynamic light scattering (DLS) to measure solubility in solvents (e.g., DMSO, ethanol) at controlled temperatures.
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Q. What computational models predict the compound’s reactivity in complex systems?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 to predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. What experimental approaches study the compound’s stability under environmental stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition onset temperature).
  • Photostability Tests : Expose to UV light (320–400 nm) and monitor degradation via LC-MS.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.